

CAS number and molecular formula of 1-Bromo-pent-2-ene

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Compound of Interest

Compound Name: **1-Bromo-pent-2-ene**

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Technical Guide: 1-Bromo-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-pentene, a versatile reagent in organic synthesis. The document details its chemical properties, isomeric forms, synthesis protocols, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

1-Bromo-2-pentene is an organobromine compound with the molecular formula C_5H_9Br . It exists as two geometric isomers: a (Z)-isomer (cis) and an (E)-isomer (trans). These isomers exhibit distinct physical properties and may have different reactivity profiles in stereospecific reactions. The majority of commercially available 1-bromo-2-pentene is predominantly the (E)-isomer.

Table 1: Chemical Identifiers and Properties of 1-Bromo-2-pentene Isomers

Property	(E)-1-Bromo-2-pentene (trans)	(Z)-1-Bromo-2-pentene (cis)
Molecular Formula	C ₅ H ₉ Br	C ₅ H ₉ Br
Molecular Weight	149.03 g/mol [1]	149.03 g/mol
CAS Number	7348-71-2, 20599-27-3[2]	7348-78-9
Appearance	Colorless liquid	Liquid
Boiling Point	122 °C (lit.)[1]	122 °C (lit.)
Density	1.26 g/mL at 25 °C (lit.)[1]	1.26 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.4785 (lit.)[1]	1.478 (lit.)
InChI Key	FTBPZRNURKMEFD- ONEGZZNKSA-N[1]	FTBPZRNURKMEFD- ARJAWSKDSA-N
Canonical SMILES	CC/C=C/CBr[1]	CC/C=C\CBr

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-2-pentene. While complete, officially curated spectra are not readily available in public databases, typical chemical shifts can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-pentene

Data Type	(E)-1-Bromo-2-pentene	(Z)-1-Bromo-2-pentene
¹ H NMR	$\delta \sim 5.5\text{--}6.0$ (m, 2H, CH=CH), ~ 3.9 (d, 2H, CH ₂ Br), ~ 2.0 (p, 2H, CH ₂ CH ₃), ~ 1.0 (t, 3H, CH ₃)	$\delta \sim 5.4\text{--}5.9$ (m, 2H, CH=CH), ~ 4.0 (d, 2H, CH ₂ Br), ~ 2.1 (p, 2H, CH ₂ CH ₃), ~ 1.0 (t, 3H, CH ₃)
¹³ C NMR	$\delta \sim 135$ (CH), ~ 125 (CH), ~ 35 (CH ₂ Br), ~ 25 (CH ₂ CH ₃), ~ 13 (CH ₃)	$\delta \sim 134$ (CH), ~ 124 (CH), ~ 30 (CH ₂ Br), ~ 25 (CH ₂ CH ₃), ~ 13 (CH ₃)
IR (cm ⁻¹)	~ 3030 (C-H, alkene), ~ 1655 (C=C), ~ 1210 (C-Br)	~ 3030 (C-H, alkene), ~ 1655 (C=C), ~ 1210 (C-Br)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocols

Synthesis of (E)-1-Bromo-2-pentene via Allylic Bromination

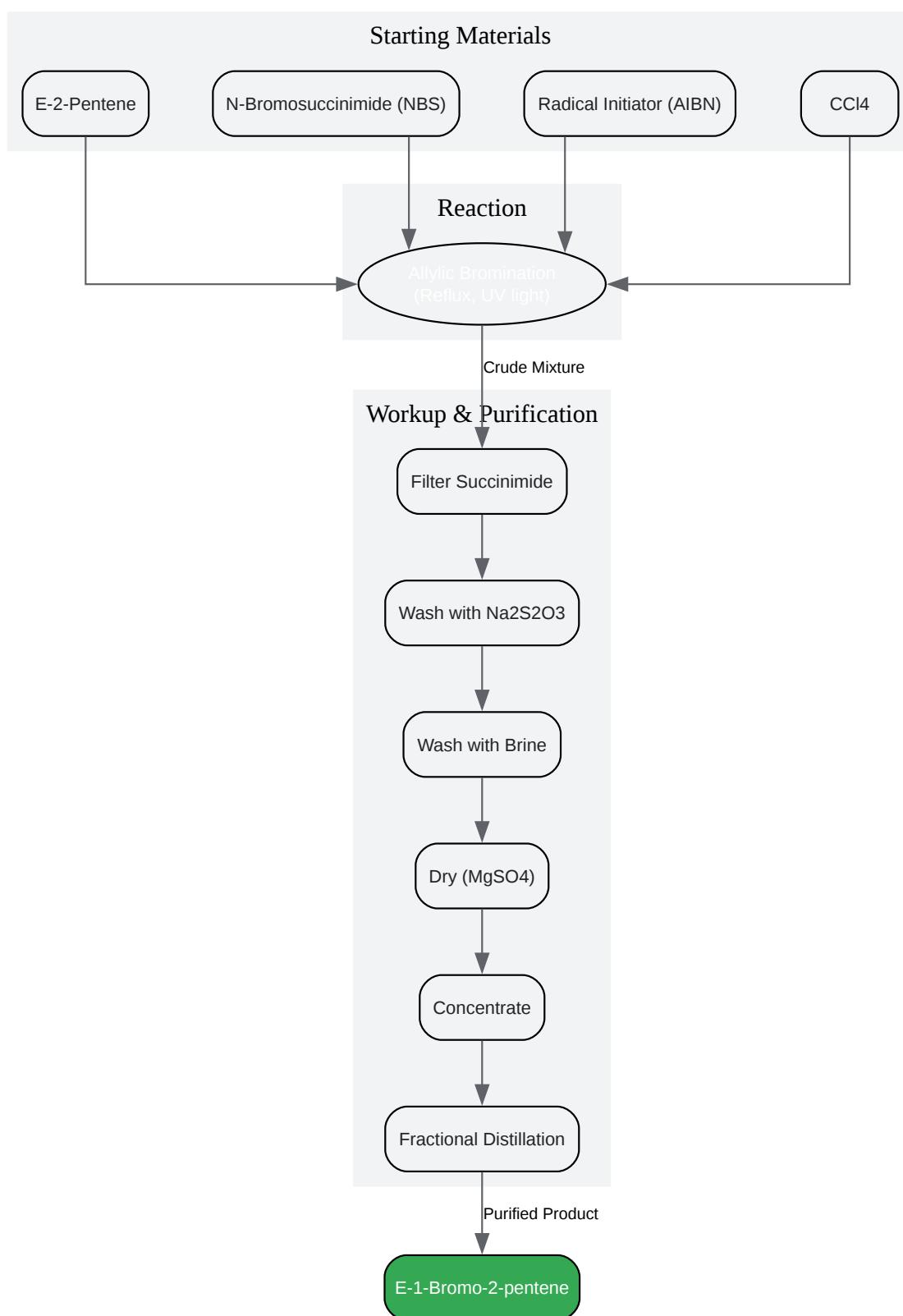
The synthesis of (E)-1-bromo-2-pentene is commonly achieved through the allylic bromination of (E)-2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism, where the allylic position is selectively halogenated.

Experimental Protocol:

- Reagents: (E)-2-pentene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), radical initiator (e.g., AIBN or benzoyl peroxide), light source (e.g., UV lamp).
- Procedure:
 - In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (E)-2-pentene in CCl₄.
 - Add a stoichiometric amount of NBS and a catalytic amount of a radical initiator.
 - Irradiate the mixture with a UV lamp and heat to reflux to initiate the reaction.

- Monitor the reaction progress by GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide.
- After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield pure (E)-1-bromo-2-pentene.

Logical Workflow for Synthesis of (E)-1-Bromo-2-pentene

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Caption: Workflow for the synthesis of (E)-1-Bromo-2-pentene.

Synthesis of (Z)-1-Bromo-2-pentene

The (Z)-isomer can be synthesized from (Z)-2-penten-1-ol.

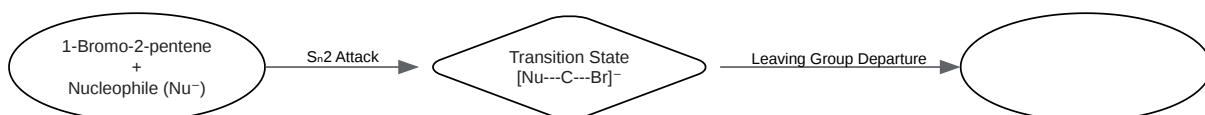
Experimental Protocol:

- Reagents: (Z)-2-penten-1-ol, phosphorus tribromide (PBr_3), diethyl ether.
- Procedure:
 - In a flask maintained under an inert atmosphere, dissolve (Z)-2-penten-1-ol in anhydrous diethyl ether and cool the solution in an ice bath.
 - Slowly add phosphorus tribromide dropwise with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
 - Quench the reaction by carefully pouring it over ice.
 - Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
 - The resulting crude product can be purified by distillation under reduced pressure.

Applications in Synthesis

1-Bromo-2-pentene is a valuable building block in organic synthesis, particularly for introducing a pentenyl group into a molecule. Its allylic nature makes it susceptible to nucleophilic substitution (S_N2) reactions. This reactivity is harnessed in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. For instance, it has been utilized in the preparation of pheromones and in the synthesis of (+)-polyoxamic acid, an amino acid component of polyoxin antibiotics.

Signaling Pathway for S_N2 Reaction of 1-Bromo-2-pentene

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Caption: Generalized S_n2 reaction pathway of 1-Bromo-2-pentene.

Safety and Handling

1-Bromo-2-pentene is a flammable liquid and vapor.^[2] It causes severe skin burns and eye damage.^[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Table 3: GHS Hazard Information for 1-Bromo-2-pentene

Hazard Class	Hazard Statement
Flammable Liquids	H226: Flammable liquid and vapor ^[2]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage ^[2]

Conclusion

1-Bromo-2-pentene, in both its (E) and (Z) isomeric forms, serves as a key intermediate for synthetic chemists. Its utility in introducing the pentenyl moiety via allylic substitution makes it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development, including in the field of drug discovery.

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References

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